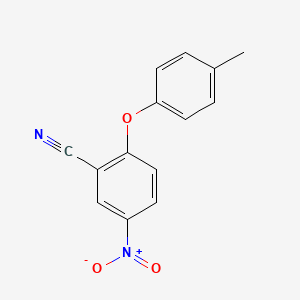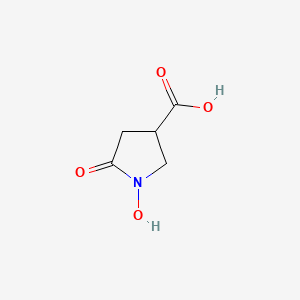
Deciltrimetoxisilano
Descripción general
Descripción
Decyltrimethoxysilane, with the CAS No. 5575-48-4, is an alkoxy silane used for surface modification of inorganic materials . It is also known as KBM-3103C .
Synthesis Analysis
Decyltrimethoxysilane is synthesized and sold by various chemical companies. It is typically stored under inert gas and is sensitive to moisture . .
Molecular Structure Analysis
The molecular formula of Decyltrimethoxysilane is C13H30O3Si . It forms a self-assembled monolayer (SAM) on surfaces, which can change the interfacial properties of the material it is applied to .
Physical And Chemical Properties Analysis
Decyltrimethoxysilane is a liquid at room temperature . It has a specific gravity of 0.90 , a refractive index of 1.421 , and a molecular weight of 262.46 . It is also noted that it has a boiling point of 213.6±8.0 °C at 760 mmHg .
Aplicaciones Científicas De Investigación
Mejora de la barrera en circuitos integrados
DTMOS se utiliza en la formación de monocapas autoensambladas (SAM) en películas de SiOCH porosas (p-SiOCH). Estas SAM actúan como barreras en las interconexiones de back-end-of-line (BEOL) para circuitos integrados (IC) avanzados. Mejoran el campo de ruptura y la ruptura dieléctrica dependiente del tiempo, proporcionan capacidad de barrera de cobre (Cu) y promueven la adhesión con Cu, lo cual es crucial para la confiabilidad de los IC .
Promoción de la adhesión en dieléctricos porosos
La aplicación de DTMOS en fase de vapor a 100 °C en películas de SiO2 y p-SiOCH ha demostrado mejorar la adhesión y el campo de ruptura dieléctrica. En películas de p-SiOCH, las SAM basadas en DTMOS sellan los poros de la superficie y aumentan la cobertura, mejorando así la efectividad de la barrera de Cu .
Mejora de las características eléctricas
Las SAM derivadas de DTMOS se han comparado con otros silanos por sus efectos en las características eléctricas. Los estudios han indicado que, si bien tanto las SAM derivadas de DTMOS como de otros silanos mejoran las propiedades eléctricas de las películas de p-SiOCH, las SAM de DTMOS exhiben un aumento menor en la constante dieléctrica, lo cual es beneficioso para mantener el rendimiento de los IC .
Intermediario farmacéutico
DTMOS sirve como un intermediario farmacéutico. Sus propiedades químicas le permiten ser utilizado en la síntesis de varios compuestos farmacéuticos, aunque las aplicaciones específicas en este campo no están detalladas en la literatura disponible .
Agente de acoplamiento
Como agente de acoplamiento, DTMOS se utiliza para mejorar la unión entre materiales orgánicos e inorgánicos. Esta propiedad es particularmente útil en materiales compuestos donde mejorar la interfaz entre las diferentes fases es fundamental para la resistencia mecánica y la estabilidad .
Mecanismo De Acción
Target of Action
Decyltrimethoxysilane is primarily used for the surface modification of inorganic materials . It acts as an intermediary that bonds organic materials to inorganic materials .
Mode of Action
Decyltrimethoxysilane interacts with its targets (inorganic materials) through a process known as silanization . This process involves the formation of covalent bonds between the silane and the inorganic material, resulting in a modified surface.
Biochemical Pathways
It’s known that the compound plays a role in themodification of inorganic surfaces , which can influence various biochemical interactions depending on the specific application .
Pharmacokinetics
Given its use in surface modification, it’s likely that its bioavailability is largely dependent on the specific conditions of its application .
Result of Action
The primary result of Decyltrimethoxysilane’s action is the alteration of inorganic surfaces . This can enhance the material’s properties, such as water repellency, dispersibility, and filler flowability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Decyltrimethoxysilane. For instance, it’s recommended to store the compound at room temperature and avoid moisture, as it can cause decomposition . Furthermore, the compound’s effectiveness in surface modification can be influenced by the specific conditions of its application, such as the nature of the inorganic material and the environmental conditions during application .
Safety and Hazards
Propiedades
IUPAC Name |
decyl(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30O3Si/c1-5-6-7-8-9-10-11-12-13-17(14-2,15-3)16-4/h5-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAHMVLQCSALSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
252767-76-3 | |
| Record name | Silane, decyltrimethoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252767-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60374133 | |
| Record name | decyltrimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5575-48-4 | |
| Record name | Decyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5575-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | decyltrimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silane, decyltrimethoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[12]Cycloparaphenylene](/img/structure/B1661916.png)
![2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1661918.png)
![5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1661919.png)
![N-([1,1':3',1''-Terphenyl]-5'-YL)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1661920.png)


